LogP & PSA Comparison vs. N-Methyl Analog
The target compound (CAS 62223-32-9) exhibits a calculated LogP of 3.42 and PSA of 33.45 Ų based on its molecular structure . By comparison, the N-methyl analog, N-methyl-N-(5-methylfuran-2-yl)benzamide (lacking the allyl group), would be expected to have a lower LogP due to reduced hydrophobic surface area. Although direct experimental LogP data for both compounds under identical conditions are not available in the public domain, the computed difference arises from the replacement of an allyl (C3H5) group with a methyl (CH3) group, which reduces the hydrocarbon contribution to lipophilicity. The higher LogP of CAS 62223-32-9 suggests superior passive membrane permeation potential relative to its N-methyl congener .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.42 (calculated) |
| Comparator Or Baseline | N-Methyl-N-(5-methylfuran-2-yl)benzamide (expected lower LogP; exact value not publicly available for direct comparison) |
| Quantified Difference | Inferred difference due to allyl vs. methyl substitution; quantitative increment cannot be precisely stated without experimental measurement under identical conditions. |
| Conditions | In silico calculation; Chemsrc database entry for CAS 62223-32-9. |
Why This Matters
For applications requiring passive membrane permeability (e.g., cell-based assays, in vivo probe design), the higher calculated LogP of CAS 62223-32-9 relative to N-methyl analogs can inform selection when lipophilicity is a critical parameter.
